molecular formula C13H9F4N B1328662 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine CAS No. 942474-96-6

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No. B1328662
M. Wt: 255.21 g/mol
InChI Key: BLYQKDCPRQEGOS-UHFFFAOYSA-N
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Description

The compound "4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine" is a fluorinated aromatic amine that is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both fluoro and trifluoromethyl groups in the compound suggests that it may exhibit unique physical and chemical properties, which could be leveraged in the design of new pharmaceuticals, polymers, or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of fluorinated aromatic amines, similar to "4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine," often involves multiple steps including halogenation, amination, and sometimes the use of Grignard reactions. For instance, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was achieved from m-fluoro-(trifluoromethyl)benzene through a sequence of bromination, Grignard reaction, cyanidation, and amination, with an overall yield of 49.2% . This suggests that a similar approach could be applied to synthesize the compound , with careful optimization of reaction conditions to improve yield and purity.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the presence of strong electron-withdrawing fluorine atoms, which can significantly influence the electronic properties of the molecule. The trifluoromethyl group, in particular, is known to have a strong electron-withdrawing effect, which can stabilize adjacent positive charges or reactive intermediates. This effect is evident in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, where the CF3 group's interaction with other functional groups in the molecule was observed to stabilize certain conformations .

Chemical Reactions Analysis

Fluorinated aromatic amines can participate in various chemical reactions, including dehydrative condensation, nucleophilic substitution, and reductive transformations. For example, 2,4-bis(trifluoromethyl)phenylboronic acid was found to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that the ortho-substituent plays a crucial role in the reaction mechanism . Additionally, the practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid demonstrates the versatility of fluorinated amines in forming medicinally relevant functionalized tertiary β-fluoroalkylamine cores .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into aromatic compounds typically results in materials with desirable physical and chemical properties, such as increased thermal stability, solubility in organic solvents, and low dielectric constants. For instance, novel fluorinated polyimides derived from fluorinated aromatic diamines exhibited good solubility, high thermal stability, and outstanding mechanical properties . These properties are particularly valuable in the development of advanced materials for electronic applications.

Scientific Research Applications

1. Synthesis of Fluoro-Polyimides

Soluble fluoro-polyimides synthesized from fluorine-containing aromatic diamines have been reported. These materials exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability, highlighting the significance of fluorinated compounds in the development of advanced polymeric materials (Xie et al., 2001).

2. Trifluoromethylated Analogues of Organic Compounds

Trifluoromethylated compounds, including those derived from 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine, have been found to possess special activities, emphasizing their importance in pharmaceutical, agricultural, and materials science (Zhang, 2014).

3. Application in Organic Synthesis

The compound has been used as an intermediate in the synthesis of other complex molecules, demonstrating its utility in organic synthesis processes. This showcases the role of such compounds in facilitating the creation of diverse chemical entities (Tong-bin, 2012).

4. Role in Fluorination Processes

N-fluoro amines, including derivatives of 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine, are key in fluorination processes in organic synthesis. Their use demonstrates the critical role of fluorinated compounds in modifying the properties of organic molecules (Furin & Fainzil’berg, 2000).

5. Applications in Material Science

The incorporation of such fluorinated compounds into polymeric and other material matrices has shown significant improvements in properties like thermal stability, solubility, and optical transparency, underlining their relevance in material science advancements (Chung et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluoro-3-(trifluoromethyl)acetophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation .

properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-12-6-3-9(7-11(12)13(15,16)17)8-1-4-10(18)5-2-8/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYQKDCPRQEGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650202
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

CAS RN

942474-96-6
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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